Ethyl stearidonate

描述

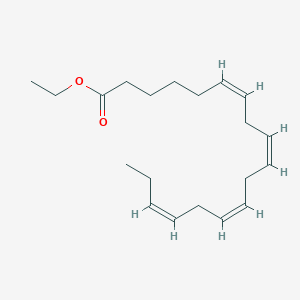

Ethyl stearidonate, also known as 6Z,9Z,12Z,15Z-octadecatetraenoic acid ethyl ester, is an ester derivative of stearidonic acid. Stearidonic acid is a rare polyunsaturated fatty acid belonging to the omega-3 series. This compound is notable for its four double bonds, which contribute to its unique chemical properties. This compound is less water-soluble than its free acid form, making it more suitable for various formulations, including dietary supplements and nutraceuticals .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl stearidonate is typically synthesized through the esterification of stearidonic acid with ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Stearidonic Acid+EthanolH2SO4Ethyl Stearidonate+Water

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors where stearidonic acid and ethanol are combined in the presence of an acid catalyst. The reaction mixture is heated to optimize the reaction rate and yield. Post-reaction, the mixture undergoes purification steps such as distillation to separate this compound from by-products and unreacted starting materials .

化学反应分析

Types of Reactions: Ethyl stearidonate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting this compound to more saturated derivatives.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation where hydrogen atoms are replaced by halogens.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: More saturated fatty acid esters.

Substitution: Halogenated fatty acid esters

科学研究应用

Chemical Properties and Structure

Ethyl stearidonate (C20H32O2) is formed through the esterification of stearidonic acid, a polyunsaturated fatty acid. Its structure allows for enhanced solubility and bioavailability compared to its parent acid, making it a valuable compound for various formulations .

Nutritional Applications

- Dietary Supplements : this compound is utilized in dietary supplements aimed at increasing omega-3 fatty acid intake. It serves as an alternative source of polyunsaturated fatty acids, particularly for individuals who may not consume sufficient amounts through traditional dietary sources like fish oils .

- Functional Foods : The incorporation of this compound into functional foods can enhance their nutritional profile by providing essential fatty acids that support cardiovascular health and overall well-being .

Biochemical Research

- Model Compound : this compound is frequently employed as a model compound in biochemical studies. Its unique properties allow researchers to investigate lipid metabolism and the role of fatty acids in cellular processes.

- Cell Culture Studies : In vitro studies often utilize this compound to assess its effects on cell proliferation and differentiation. Research indicates that it may influence signaling pathways related to inflammation and metabolic regulation .

- Drug Formulation : Due to its improved solubility characteristics, this compound is explored as a potential excipient in drug formulations, particularly for enhancing the bioavailability of poorly soluble drugs .

Pharmacological Applications

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for developing therapeutics aimed at inflammatory diseases .

- Cardiovascular Health : Research indicates that supplementation with this compound could have beneficial effects on lipid profiles and cardiovascular health by modulating inflammatory responses and improving endothelial function .

Case Studies and Research Findings

作用机制

Ethyl stearidonate exerts its effects primarily through its incorporation into cellular membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It can modulate signaling pathways involved in inflammation and lipid metabolism. The compound is metabolized to stearidonic acid, which serves as a precursor to eicosapentaenoic acid, a key molecule in the regulation of inflammatory responses .

相似化合物的比较

Ethyl Linolenate: Another omega-3 fatty acid ester with three double bonds.

Ethyl Eicosapentaenoate: An ester of eicosapentaenoic acid with five double bonds.

Ethyl Docosahexaenoate: An ester of docosahexaenoic acid with six double bonds.

Comparison: Ethyl stearidonate is unique due to its specific number and position of double bonds, which confer distinct chemical and biological properties. Compared to ethyl linolenate, this compound has an additional double bond, enhancing its reactivity and potential biological effects. Ethyl eicosapentaenoate and ethyl docosahexaenoate, while having more double bonds, are more complex and may have different metabolic pathways and effects .

生物活性

Ethyl stearidonate, a derivative of stearidonic acid, is notable for its potential biological activities, particularly in the context of health and nutrition. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

This compound is an ethyl ester of stearidonic acid, a polyunsaturated fatty acid (PUFA) with the chemical formula C18H34O2. It is characterized by its ability to influence lipid metabolism and inflammatory processes due to its unique structure, which includes multiple double bonds.

1. Anti-Inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A study demonstrated that stearidonic acid can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as cardiovascular diseases and arthritis, where inflammation plays a critical role.

2. Cardiovascular Health

This compound and its parent compound, stearidonic acid, have been linked to cardiovascular health benefits. They may improve lipid profiles by increasing levels of omega-3 fatty acids in the body. A randomized controlled trial indicated that supplementation with omega-3 fatty acids could lower triglyceride levels and improve endothelial function, which is crucial for maintaining vascular health .

3. Metabolic Effects

The compound has been studied for its role in metabolic processes. This compound can influence insulin sensitivity and glucose metabolism, making it a candidate for managing metabolic syndrome and type 2 diabetes. Studies have shown that omega-3 fatty acids can enhance insulin sensitivity in both animal models and human subjects .

Case Study 1: Impact on Lipid Profiles

A clinical trial involving participants with dyslipidemia assessed the effects of this compound supplementation on lipid profiles. Participants who received this compound showed significant reductions in total cholesterol and LDL cholesterol levels compared to the placebo group. The results suggest that this compound may be beneficial for improving lipid metabolism .

Case Study 2: Inflammatory Markers

In another study focusing on inflammatory markers, individuals supplemented with this compound exhibited decreased levels of C-reactive protein (CRP) and interleukin-6 (IL-6), indicating a reduction in systemic inflammation. This finding supports the hypothesis that this compound may play a role in mitigating chronic inflammatory conditions .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Modulation of cytokine production | |

| Cardiovascular health | Improvement of lipid profiles | |

| Metabolic effects | Enhancement of insulin sensitivity |

Table 2: Clinical Findings on this compound Supplementation

属性

IUPAC Name |

ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDOSNBWMUADGT-AFSLFLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864936 | |

| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119798-44-6 | |

| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119798-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,9,12,15-Octadecatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119798446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL STEARIDONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5388AU988H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。